molecular formula C12H10ClF3N2O4 B12004436 4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid CAS No. 1262770-80-8

4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid

Cat. No.: B12004436
CAS No.: 1262770-80-8
M. Wt: 338.66 g/mol
InChI Key: JVRWONLCOVBLGY-UHFFFAOYSA-N
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Description

4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid is a complex organic compound that features a combination of chloroaniline, trifluoroacetyl, and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloroaniline with trifluoroacetic anhydride to form a trifluoroacetylated intermediate. This intermediate is then subjected to further reactions, including condensation with butanoic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloroaniline moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1262770-80-8

Molecular Formula

C12H10ClF3N2O4

Molecular Weight

338.66 g/mol

IUPAC Name

4-(4-chloroanilino)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C12H10ClF3N2O4/c13-6-1-3-7(4-2-6)17-10(21)8(5-9(19)20)18-11(22)12(14,15)16/h1-4,8H,5H2,(H,17,21)(H,18,22)(H,19,20)

InChI Key

JVRWONLCOVBLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC(=O)O)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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